3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectra (400 MHz, D₂O) reveal distinct signals for aromatic protons, amino groups, and the propanoic acid chain:
- Aromatic region (δ 6.8–7.4 ppm) : A singlet at δ 7.15 ppm corresponds to the C2 proton, deshielded by the electron-withdrawing chlorine atom. The C6 proton appears as a doublet at δ 6.92 ppm due to coupling with the C4 hydroxyl group.
- Amino group (δ 1.8–2.2 ppm) : A broad singlet at δ 2.05 ppm integrates for two protons, consistent with the -NH2 group.
- Propanoic acid chain : The β-methine proton (C3) resonates as a multiplet at δ 3.45 ppm, while the α-carboxylic acid proton appears at δ 12.1 ppm (exchangeable with D₂O).
¹³C NMR data (100 MHz, D₂O) corroborates the structure, with key signals at:
Infrared (IR) and UV-Vis Absorption Profiles
IR spectroscopy (KBr pellet) identifies functional groups through characteristic stretches:
- 3420 cm⁻¹ : O-H (phenolic hydroxyl),
- 3200 cm⁻¹ : N-H (amine),
- 1705 cm⁻¹ : C=O (carboxylic acid),
- 1260 cm⁻¹ : C-O (methoxy).
UV-Vis spectroscopy (MeOH) shows absorption maxima at λ = 275 nm (π→π* transition of the aromatic ring) and λ = 310 nm (n→π* transition of the carbonyl group).
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI-TOF) analysis reveals a molecular ion [M+H]+ at m/z 246.0532 (calc. 246.0534), with major fragments resulting from:
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, revealing a non-planar structure with a 68° dihedral angle between the phenyl ring and carboxylic acid group. The HOMO (-6.32 eV) localizes on the amino and hydroxyl groups, while the LUMO (-1.45 eV) resides on the chlorinated phenyl ring.
Properties
CAS No. |
682804-55-3 |
|---|---|
Molecular Formula |
C10H12ClNO4 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO4/c1-16-8-3-5(2-6(11)10(8)15)7(12)4-9(13)14/h2-3,7,15H,4,12H2,1H3,(H,13,14) |
InChI Key |
BEJDJLKSTXKRQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(CC(=O)O)N)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can be approached through several general strategies adapted from related compounds. These approaches typically involve either constructing the β-amino acid backbone with the appropriate substituents already present on the aromatic ring, or modifying existing similar compounds through selective functionalization.
Retrosynthetic Analysis
A retrosynthetic analysis reveals several potential disconnections for preparing this compound:
- Direct functionalization of a 3-amino-3-phenylpropanoic acid scaffold
- Mannich-type reaction using appropriately substituted benzaldehydes
- Modification of closely related analogues through selective hydroxylation or methoxylation
- Enantioselective approaches using chiral catalysts
Starting Material Selection
The key considerations for starting material selection include the availability of appropriately substituted phenyl precursors and the methodology for introducing the β-amino acid functionality. Table 1 presents potential starting materials for the synthesis.
Table 1. Potential Starting Materials for this compound Synthesis
| Starting Material | Advantages | Disadvantages | Required Transformations |
|---|---|---|---|
| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | Direct route, all substituents present | Limited commercial availability | Conversion to β-amino acid |
| 3-chloro-4-methoxybenzaldehyde | Greater commercial availability | Requires hydroxylation at 4-position | Hydroxylation and β-amino acid formation |
| 3-chloro-4-hydroxy-benzaldehyde | Commercial availability | Requires selective methoxylation | Methoxylation and β-amino acid formation |
| 3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid | Similar structure | Requires selective hydroxylation at 4-position | Selective hydroxylation |
Detailed Preparation Methods
Method 1: Direct Synthesis via Mannich-type Reaction
This method involves a Mannich-type reaction between 3-chloro-4-hydroxy-5-methoxybenzaldehyde and a suitable precursor for introducing the amino acid functionality.
Reagents and Conditions
- 3-chloro-4-hydroxy-5-methoxybenzaldehyde
- Malononitrile or cyanoacetic acid derivatives
- Base catalyst (e.g., piperidinium acetate)
- Suitable solvent (e.g., toluene, methanol)
- Hydrogen source for reduction (e.g., Raney nickel, H₂)
Procedure
- Prepare a solution of 3-chloro-4-hydroxy-5-methoxybenzaldehyde in toluene
- Add piperidinium acetate (5-10 mol%) as a catalyst
- Slowly add malononitrile or cyanoacetic acid derivative over 20-30 minutes
- Stir the reaction mixture at room temperature for 24 hours
- Wash the reaction mixture with water and concentrate by rotary evaporation
- Hydrolyze the cyano group to carboxylic acid under acidic conditions
- Reduce the remaining cyano group to an amino group using Raney nickel under hydrogen pressure
This approach is adapted from the synthesis of related pyrano[2,3-c]pyrazole derivatives, which employs similar Mannich-type condensation reactions with malononitrile.
Method 2: Synthesis via Glycidic Acid Intermediate
This method involves the preparation and subsequent ring-opening of a glycidic acid intermediate.
Reagents and Conditions
- 3-chloro-4-hydroxy-5-methoxybenzaldehyde
- Methyl or ethyl chloroacetate
- Strong base (e.g., sodium hydride)
- Ammonia source (aqueous ammonia or ammonium acetate)
- Inert solvent (e.g., THF, DMF)
Procedure
- Generate the carbanion from methyl chloroacetate using sodium hydride in THF at 0°C
- Add 3-chloro-4-hydroxy-5-methoxybenzaldehyde dropwise to the reaction mixture
- Allow the reaction to warm to room temperature and stir for 4-6 hours
- Form the epoxide (glycidic ester) using base-catalyzed cyclization
- Open the epoxide using ammonia to introduce the amino group at the benzylic position
- Hydrolyze the ester to obtain the free carboxylic acid
This approach is adapted from the resolution of 3-(4-substituted-phenyl)-glycidic acid derivatives described in patent literature.
Method 3: Hydroxy Functionalization of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid
This method involves the selective hydroxylation of the structurally similar 3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid.
Reagents and Conditions
- 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride
- Selective hydroxylation agent (e.g., hydrogen peroxide with transition metal catalyst)
- Buffer solution to maintain pH
- Suitable solvent system
Procedure
- Protect the amino group with a suitable protecting group (e.g., Boc or Cbz)
- Perform selective hydroxylation at the 4-position using a transition metal catalyst and hydrogen peroxide
- Remove the protecting group under appropriate conditions
- Purify the final product through crystallization or chromatography
This approach is adapted from the chemical properties of (S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride described in commercial product information.
Optimization of Reaction Parameters
Temperature and Time Optimization
Reaction temperature and time significantly impact yield and selectivity. Table 2 presents recommended parameters based on adapted synthetic approaches.
Table 2. Temperature and Time Parameters for Key Reaction Steps
| Reaction Step | Temperature Range (°C) | Optimal Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|
| Mannich Condensation | 20-40 | 40 | 20-24 hours | Ultrasonic irradiation improves yield |
| Cyano Reduction | 70-110 | 90 | 3-4 hours | Monitor by TLC for completion |
| Glycidic Ester Formation | 0-30 | 20 | 4-6 hours | Lower temperatures reduce side reactions |
| Epoxide Opening | 20-50 | 40 | 2-3 hours | Higher temperatures accelerate reaction |
| Selective Hydroxylation | 0-25 | 10 | 1-2 hours | Low temperature improves selectivity |
Solvent Selection
Solvent choice affects reaction efficiency and product purity. Table 3 summarizes suitable solvents for different synthetic steps.
Table 3. Solvent Selection for Key Reaction Steps
| Reaction Step | Recommended Solvents | Solvent Ratios | Purpose |
|---|---|---|---|
| Mannich Condensation | 50% EtOH, Toluene | - | Facilitates nucleophilic addition |
| Reduction Steps | Acetic anhydride, THF | - | Stabilizes intermediates |
| Glycidic Ester Formation | THF, DMF, Toluene | - | Promotes carbanion formation |
| Epoxide Opening | THF, Dioxane, MeOH | - | Facilitates nucleophilic attack |
| Hydroxylation | Water/Organic solvent mixtures | 1:1 to 3:1 | Optimizes selectivity |
| Purification | MeOH, EtOAc, Water | - | Crystallization and extraction |
Catalyst Selection
Catalysts play crucial roles in several steps of the synthesis. Table 4 presents recommended catalysts based on adapted approaches.
Table 4. Catalyst Options for Various Reaction Steps
| Reaction Step | Recommended Catalysts | Loading (mol%) | Impact on Reaction |
|---|---|---|---|
| Mannich Condensation | InCl₃, Piperidinium acetate | 5-20 | Accelerates condensation |
| Hydrogenation | Raney nickel, Pd/C, Pt/C | 5-10 wt% | Selective reduction of cyano groups |
| Glycidic Ester Formation | Cinchonidine, Quaternary ammonium salts | 10-50 | Potential for enantioselectivity |
| Hydroxylation | Transition metal complexes (Fe, Mn) | 1-5 | Regioselective oxidation |
Purification Methods
Crystallization Approaches
The target compound can be purified through crystallization. The amino acid functionality allows for pH-dependent solubility, which can be exploited for purification.
- Dissolve crude product in minimal hot methanol or ethanol
- Adjust pH to the isoelectric point (approximately pH 5.5-6.5)
- Cool slowly to facilitate crystal formation
- Filter and wash crystals with cold solvent
- Dry under vacuum at moderate temperature (40-50°C)
Chromatographic Purification
For analytical purity or smaller scale preparations, chromatographic methods may be employed:
- Flash column chromatography using silica gel with appropriate solvent systems
- Preparative HPLC for high-purity requirements
- Ion-exchange chromatography utilizing the amino acid functionality
Product Characterization
Physical Properties
Based on the structures of similar compounds, the expected physical properties of this compound are presented in Table 5.
Table 5. Predicted Physical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₄ | - |
| Molecular Weight | 245.66 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Extrapolated from similar compounds |
| Melting Point | 190-210°C (decomposition) | Predicted |
| Solubility in Water | Sparingly soluble | Predicted |
| Solubility in Organic Solvents | Soluble in methanol, DMSO; partially soluble in ethanol | Predicted |
| pKa | ~3.7 (carboxylic acid), ~9.5 (amino group) | Predicted |
Spectroscopic Data
Expected spectroscopic data can be extrapolated from similar compounds:
¹H NMR Spectroscopy
Expected ¹H NMR signals (in DMSO-d₆):
- 2.5-2.8 ppm (m, 2H, -CH₂-COOH)
- 3.7-3.9 ppm (s, 3H, -OCH₃)
- 4.3-4.6 ppm (m, 1H, -CH-NH₂)
- 6.7-7.1 ppm (s, 1H, aromatic H)
- 7.1-7.4 ppm (s, 1H, aromatic H)
- 8.5-9.5 ppm (br s, 1H, -OH)
- 12.0-12.5 ppm (br s, 1H, -COOH)
¹³C NMR Spectroscopy
Expected ¹³C NMR signals (in DMSO-d₆):
- 40-45 ppm (-CH₂-COOH)
- 50-55 ppm (-CH-NH₂)
- 55-60 ppm (-OCH₃)
- 110-155 ppm (aromatic carbons)
- 170-175 ppm (-COOH)
IR Spectroscopy
Expected characteristic IR bands:
- 3300-3500 cm⁻¹ (O-H, N-H stretching)
- 2800-3000 cm⁻¹ (C-H stretching)
- 1700-1730 cm⁻¹ (C=O stretching)
- 1200-1300 cm⁻¹ (C-O stretching)
- 750-800 cm⁻¹ (C-Cl stretching)
Challenges and Considerations
Regioselectivity Issues
A significant challenge in the synthesis is achieving regioselective functionalization of the aromatic ring. The presence of chloro, hydroxy, and methoxy groups requires careful control of reaction conditions to avoid undesired substitution patterns.
Protection-Deprotection Strategies
When starting from partially functionalized precursors, protection-deprotection strategies may be necessary:
- Phenolic hydroxyl groups can be protected as benzyl ethers or silyl ethers
- Amino groups can be protected as Boc, Cbz, or Fmoc derivatives
- Carboxylic acid groups can be protected as methyl or ethyl esters
Stereochemical Considerations
The stereochemistry at the α-carbon to the amino group can be controlled through:
- Enantioselective catalysis during C-C bond formation
- Kinetic resolution of racemic intermediates
- Chiral HPLC separation of enantiomers
- Crystallization of diastereomeric salts
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(3-chloro-4-alkoxy-5-methoxyphenyl)propanoic acid.
Scientific Research Applications
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor agonists.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and hydroxy groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives of phenylpropanoic acid and amino acid analogs. Below is a detailed analysis of its key structural and functional differences compared to similar molecules.
Substituent Position and Functional Group Variations
- 3-Amino-3-(3-methoxyphenyl)propanoic acid (Similarity: 0.96; CAS 5678-45-5): This analog lacks the chloro and hydroxy groups, retaining only a 3-methoxy substituent.
- 3-Amino-3-(4-methoxyphenyl)propanoic acid (Similarity: 0.94; CAS 1269634-11-8): The methoxy group at the 4-position alters steric and electronic effects on the phenyl ring. The para-methoxy substitution may enhance resonance stabilization but reduce metabolic stability compared to the target’s 5-methoxy group .
- (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (Similarity: 0.88; CAS 845909-40-2): The benzo[d][1,3]dioxole moiety replaces the chloro-hydroxy-methoxy triad.
Ester Derivatives and Salt Forms
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 464931-62-2): Esterification of the carboxylic acid group and hydrochloride salt formation enhance bioavailability by increasing solubility in organic solvents.
- The target compound’s 4-hydroxy group may offer stronger hydrogen-bonding interactions .
Physicochemical Properties and Bioactivity Implications
- Acidity : The target compound’s 4-hydroxy and carboxylic acid groups contribute to a lower pKa compared to analogs lacking hydroxyl substituents (e.g., 3-methoxyphenyl derivatives) .
- Solubility : The polar chloro and hydroxy groups likely improve aqueous solubility relative to benzo[d][1,3]dioxole-containing analogs .
- Metabolic Stability : The 5-methoxy group may slow oxidative metabolism compared to para-substituted methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
